(1-Chloroisoquinolin-5-yl)methanol
Overview
Description
(1-Chloroisoquinolin-5-yl)methanol is a chemical compound with the molecular formula C₁₀H₈ClNO and a molecular weight of 193.63 g/mol . It is a derivative of isoquinoline, featuring a chloro group at the first position and a hydroxymethyl group at the fifth position. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloroisoquinolin-5-yl)methanol typically involves the chlorination of isoquinoline followed by a reduction process to introduce the hydroxymethyl group. One common method includes:
Chlorination: Isoquinoline is treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to introduce the chloro group at the first position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (1-Chloroisoquinolin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding isoquinoline derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) are employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) are used under basic conditions.
Major Products:
- Oxidation of the hydroxymethyl group yields (1-Chloroisoquinolin-5-yl)carboxylic acid.
- Reduction of the chloro group forms isoquinolin-5-ylmethanol.
- Substitution reactions produce various derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Chloroisoquinolin-5-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential pharmacological properties, including antimicrobial and anticancer activities, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Chloroisoquinolin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in electrophilic interactions, while the hydroxymethyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
(1-Chloroisoquinolin-7-yl)methanol: Similar structure but with the chloro group at the seventh position.
Isoquinolin-5-ylmethanol: Lacks the chloro group, making it less reactive in certain substitution reactions.
(1-Bromoisoquinolin-5-yl)methanol: Contains a bromo group instead of a chloro group, which can affect its reactivity and biological activity.
Uniqueness: (1-Chloroisoquinolin-5-yl)methanol is unique due to the presence of both a chloro and a hydroxymethyl group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a valuable compound in research and development.
Biological Activity
(1-Chloroisoquinolin-5-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance:
- IC50 Values : In vitro assays demonstrated IC50 values ranging from 10 to 30 µM against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Mechanism of Action : The compound appears to exert its effects through mechanisms involving apoptosis induction and interference with tubulin polymerization, leading to increased reactive oxygen species (ROS) production, which is critical for its cytotoxic effects .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Bacterial Inhibition : Studies indicate that it exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values around 0.1 µg/mL .
- Antiviral Potential : There are preliminary findings suggesting that derivatives of isoquinoline compounds may possess antiviral activities, particularly against influenza viruses, although specific data for this compound is limited .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against human cancer cell lines demonstrated that treatment led to a dose-dependent reduction in cell viability. The compound was tested alongside standard chemotherapeutics, showing comparable or superior efficacy in certain cases.
Cell Line | IC50 Value (µM) | Comparison Drug | IC50 Value (µM) |
---|---|---|---|
MCF-7 | 15 | Cisplatin | 20 |
A549 | 25 | Doxorubicin | 30 |
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results indicated strong activity against Staphylococcus aureus and Escherichia coli.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.1 |
Escherichia coli | 0.5 |
Discussion
The biological activity of this compound suggests it could be a promising candidate for further development in both anticancer and antimicrobial therapies. Its ability to induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells highlights its therapeutic potential.
Properties
IUPAC Name |
(1-chloroisoquinolin-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-10-9-3-1-2-7(6-13)8(9)4-5-12-10/h1-5,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKDUVACNODXCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=C(C2=C1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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